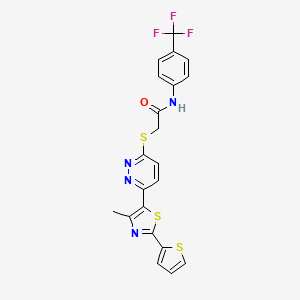

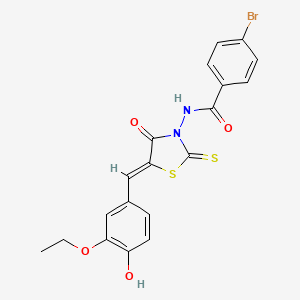

![molecular formula C8H15ClN2O B2480568 (3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-06-9](/img/structure/B2480568.png)

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole and pyrazine derivatives, closely related to "(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride," involves catalytic reactions and multicomponent processes. For instance, the switchable synthesis of pyrroles and pyrazines from isoxazoles and triazoles using Rh(II) catalysts demonstrates the versatility in the formation of pyrazine carboxylates and aminopyrrole carboxylates (Rostovskii et al., 2017). Furthermore, the preparation of 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one via a novel route highlights the innovative methodologies in synthesizing complex heterocyclic structures (Guo et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds exhibits significant diversity, with studies detailing the crystal structure and molecular dynamics. For example, peculiarities in the synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from benzothiazinone dioxides reveal insights into the molecular arrangements and reaction mechanisms (Lega et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are characterized by their reaction mechanisms and the influence of catalysts. The facile synthesis of hexahydropyrrolo[1,2-a]triazolo[1,5-d]pyrazines through a three-component coupling reaction followed by intramolecular dipolar cycloaddition showcases the chemical versatility of these compounds (Dhondge et al., 2013).

Physical Properties Analysis

The physical properties of "(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride" derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Investigations into the clean and mild synthesis of pyrano[3,2-b]-pyrans, containing chlorokojic acid moiety, provide valuable information on the green synthesis approaches and the physical characteristics of these compounds (Aghbash et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of "(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride" and its analogs, are fundamental for their application in synthetic chemistry and drug development. The exploration of chemical space based on a pyrrolo[1,2-a]pyrazine core highlights the synthesis and anticancer activity in cell lines, indicating the potential biomedical applications of these compounds (Seo et al., 2019).

Applications De Recherche Scientifique

Chemical Synthesis and Structural Insights

Domino Approach in Synthesis : The compound has been utilized in a domino Michael/intramolecular nucleophilic substitution pathway to efficiently synthesize biologically relevant dihydropyrazino and dihydropyrrolo derivatives. This process involves the use of potassium hydroxide in dichloromethane and is chemo and regio-selective, highlighting its potential in versatile and targeted chemical synthesis (Palomba et al., 2018).

Novel Synthesis Pathways : Research has demonstrated unique synthesis routes leading to unreported structures of dihydropyrrolopyrazinones. This involves a series of steps including monoesterification, bromine displacement, cyclization, and amidation, underscoring the compound's role in the creation of novel chemical entities (Guo et al., 2011).

Anticancer Activity : The compound serves as a core structure in the development of new aza-fused heteroaromatic chemical scaffolds. Research indicates significant anticancer activity of synthesized compounds based on this core against prostate and breast cancer cells. This involves inhibition of cell viability and induction of apoptosis through caspase-3 activation, presenting a promising avenue for anticancer drug development (Seo et al., 2019).

Mechanistic Insight and Product Formation : Studies have explored the reaction of pyrrole derivatives with hydrazine monohydrate, leading to the formation of triazepine derivatives. This research provides insight into the mechanistic aspects and potential product formations involving the compound, contributing to the understanding of its chemical behavior and potential applications in synthesis (Menges et al., 2013).

Synthetic Versatility : The compound's versatility is evident in research exploring switchable synthesis pathways to derive pyrroles and pyrazines. The use of different catalysts and reaction conditions to direct the product distribution highlights its utility in tailored synthetic processes (Rostovskii et al., 2017).

Structural Elucidation and NMR Assignments : The compound is also central to the study of amide alkaloids, where structural elucidations and NMR assignments are crucial. Such studies are fundamental in understanding the chemical nature and potential interactions of the compound, laying the groundwork for further application in medicinal chemistry (Chen et al., 2009).

Potential Antimicrobial Activity : The synthesis and evaluation of derivatives based on the core structure of the compound have shown potential antimicrobial activity. This suggests its possible utility in the development of new antimicrobial agents or as a structural unit in drug development (Zemanov et al., 2017).

Propriétés

IUPAC Name |

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDKHLQMAKSRPY-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@@H]2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

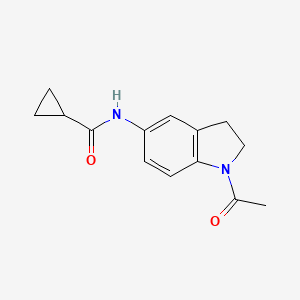

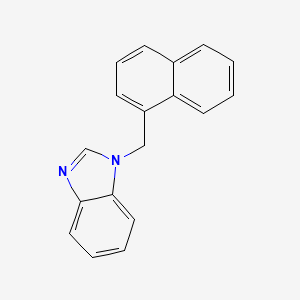

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)

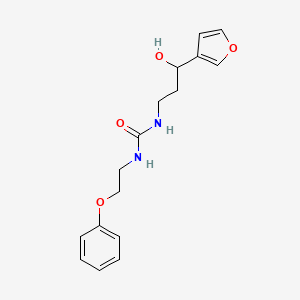

![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)

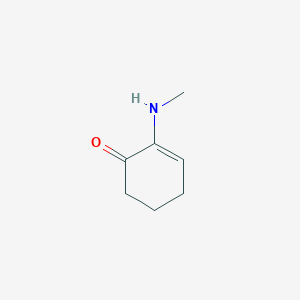

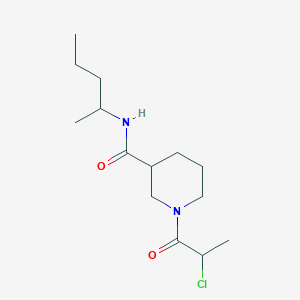

![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)

![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)

![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)